2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide
Overview
Description
“2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide” is a chemical compound with the CAS Number: 1175771-39-7 . It has a molecular weight of 229.73 and is known to exist in a liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNOS/c11-6-10(13)12(8-3-4-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
Scientific Research Applications
Herbicide Activity
Chloroacetamide compounds, including variants such as 2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide, are known for their herbicidal properties. They are used as pre-emergent or early post-emergent herbicides to control annual grasses and broad-leaved weeds in various crops. A study on chloroacetamides like alachlor and metazachlor highlights their use in cotton, brassicas, maize, oilseed rape, peanuts, radish, soybeans, and sugarcane (Weisshaar & Böger, 1989).
Antimicrobial Properties
Compounds structurally similar to this compound have been synthesized and investigated for their antimicrobial activity. For instance, derivatives of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes showed significant antimicrobial properties (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Antitumor Evaluation
In a study, derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide were synthesized and evaluated for their antitumor activities. These compounds showed high inhibitory effects in in vitro screenings against various human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antibacterial Agents
Some derivatives of 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, structurally similar to this compound, were synthesized and found to have significant antibacterial activity. These compounds were characterized using various spectral techniques and tested for their efficacy against bacteria (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific types of hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). The compound also has several precautionary statements associated with it, including recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash hands and skin thoroughly after handling (P264, P265), and use only outdoors or in a well-ventilated area (P271) .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c11-6-10(13)12(8-3-4-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZRWNKEBVWBDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CS2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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